molecular formula C23H30N2O6 B309661 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate

2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No. B309661
M. Wt: 430.5 g/mol
InChI Key: BRRVKNFTWRFIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate, also known as TMB-4, is a synthetic compound used in scientific research. It belongs to the class of benzoyl compounds and has been found to have potential applications in various fields such as medicinal chemistry and neuropharmacology.

Mechanism of Action

2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound can also reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase in the brain. However, this compound has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its effects on different cell types and in vivo models are still being studied.

Future Directions

There are several future directions for research on 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have applications in the field of cancer research, as it has been shown to have anticancer properties. Further studies are needed to fully understand the potential of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate involves the reaction of 2,4,5-trimethoxybenzoic acid with diethylamine and thionyl chloride, followed by reaction with 4-aminobenzoic acid and N,N-diethylaminoethanol. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. It has been found to have neuroprotective effects and can prevent neuronal cell death in vitro. This compound has also been shown to have anti-inflammatory and anticancer properties.

properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H30N2O6/c1-6-25(7-2)12-13-31-23(27)16-8-10-17(11-9-16)24-22(26)18-14-20(29-4)21(30-5)15-19(18)28-3/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,24,26)

InChI Key

BRRVKNFTWRFIMO-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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